SZV-558 is classified as a small molecule drug candidate. It has been developed through medicinal chemistry efforts aimed at optimizing the pharmacological properties of existing monoamine oxidase inhibitors. The compound's development is part of a broader effort to find effective treatments for conditions associated with dopaminergic dysfunction.
The synthesis of SZV-558 involves several key steps:
The exact synthetic pathway can vary based on the desired properties and yields, but it generally follows established protocols in organic synthesis.
The molecular structure of SZV-558 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a monoamine oxidase B inhibitor.
Molecular modeling studies may provide insights into the three-dimensional conformation of SZV-558, which is critical for understanding its interaction with biological targets.
SZV-558 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to study these reactions and confirm the identity and purity of SZV-558.
SZV-558 exerts its pharmacological effects primarily through the inhibition of monoamine oxidase B. The mechanism involves:
This mechanism leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms associated with Parkinson's disease.
The physical and chemical properties of SZV-558 are crucial for its development as a therapeutic agent:
These properties are typically characterized through standard laboratory techniques tailored to small molecules.
SZV-558 has potential applications in various areas:
SZV-558 (CAS 1648929-13-8) is a synthetic propargylamine derivative with the molecular formula C₁₃H₁₆ClN and a molecular weight of 221.73 g/mol. Its IUPAC name is N-methyl-2-phenyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride [5] [10]. The compound features:
The canonical SMILES notation is Cl.CN(CC#C)CC(=C)C1C=CC=CC=1, confirming the presence of the alkenyl-propargylamine backbone [5] [10]. Key physicochemical properties include:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: